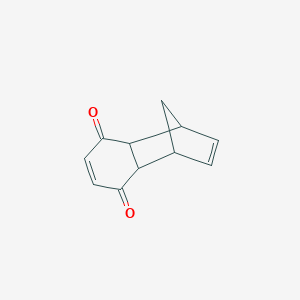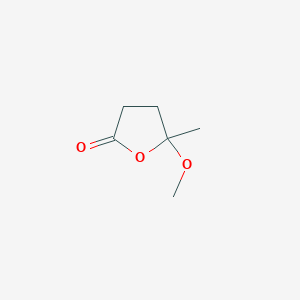
1,8-Naphthalenedicarboxylic acid, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthalenedicarboxylic acid, dipotassium salt, also known as potassium naphthalene dicarboxylate, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 300.31 g/mol. This compound has been used in various applications such as in the synthesis of metal-organic frameworks, as a catalyst, and as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is not fully understood. However, it is believed that its unique structure and properties make it an excellent candidate for use in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt. However, it is known to be relatively non-toxic and has been used in various applications without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in lab experiments is its unique properties. It has been shown to produce high-quality materials when used in the synthesis of MOFs and is also an excellent fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its cost. It is relatively expensive compared to other compounds that can be used for similar applications.
Direcciones Futuras
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has a wide range of potential applications in scientific research. Some possible future directions include:
1. Development of new synthesis methods to reduce the cost of production.
2. Exploration of new applications for this compound in various fields such as in drug delivery and environmental remediation.
3. Investigation of the mechanism of action of this compound to better understand its unique properties and potential applications.
4. Development of new fluorescent probes based on the structure of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, for the detection of other metal ions.
Conclusion:
In conclusion, 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is a unique compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has been used in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and has been used in various applications without any reported adverse effects. There is a wide range of potential applications for this compound in scientific research, and further investigation is needed to fully understand its unique properties and potential applications.
Métodos De Síntesis
The synthesis of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1,8-naphthalic anhydride with 1,8-Naphthalenedicarboxylic acid, dipotassium salt hydroxide in the presence of a solvent such as ethanol. The reaction produces 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, and water as a by-product.
Aplicaciones Científicas De Investigación
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has been widely used in scientific research due to its unique properties. One of its main applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have a high surface area and can be used for various applications such as gas storage, catalysis, and drug delivery. The use of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in the synthesis of MOFs has been shown to produce high-quality materials with excellent properties.
Propiedades
Número CAS |
1209-84-3 |
|---|---|
Nombre del producto |
1,8-Naphthalenedicarboxylic acid, dipotassium salt |
Fórmula molecular |
C12H6K2O4 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
dipotassium;naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C12H8O4.2K/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clave InChI |
AVTWCKQWICBEPN-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
Otros números CAS |
1209-84-3 |
Números CAS relacionados |
518-05-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)

